molecular formula C14H19Cl2NO2 B5067994 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]pyrrolidine

1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]pyrrolidine

Cat. No.: B5067994
M. Wt: 304.2 g/mol
InChI Key: GKPOKLTZVDLUQY-UHFFFAOYSA-N
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Description

1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]pyrrolidine typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethyl ether to produce 2-[2-(2,4-dichlorophenoxy)ethoxy]ethanol. Finally, this compound is reacted with pyrrolidine under basic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

  • 1-[2-[2-(2,4-Dichlorophenoxy)ethyl]pyrrolidine
  • 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]morpholine
  • 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]piperidine

Comparison: 1-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]pyrrolidine is unique due to its specific combination of the pyrrolidine ring and the dichlorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different binding affinities, biological activities, and chemical reactivity .

Properties

IUPAC Name

1-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO2/c15-12-3-4-14(13(16)11-12)19-10-9-18-8-7-17-5-1-2-6-17/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPOKLTZVDLUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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